Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane typically involves the reaction of 4-isopropyl-4,5-dihydrooxazole with formaldehyde under acidic conditions . The reaction proceeds through the formation of a methylene bridge linking the two oxazoline rings. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the oxazoline rings to oxazolidines.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products:
Oxidation: Formation of oxazoles.
Reduction: Formation of oxazolidines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane has several applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions . These complexes can activate substrates through coordination, facilitating reactions such as hydrogenation, oxidation, and polymerization .
Comparison with Similar Compounds
- Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)ethane
- Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)propane
- Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)butane
Comparison: Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane is unique due to its specific methylene bridge, which imparts distinct steric and electronic properties compared to its analogs with longer alkyl bridges. This uniqueness can influence its reactivity and the stability of its metal complexes, making it a valuable compound in catalysis and material science.
Properties
IUPAC Name |
4-propan-2-yl-2-[(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-8(2)10-6-16-12(14-10)5-13-15-11(7-17-13)9(3)4/h8-11H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHOIBBPRFRZFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)CC2=NC(CO2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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